Biotin-PEG8-Me-Tet
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Overview
Description
Biotin-PEG8-Me-Tet is a biotin labeling compound used in various scientific research applications. It is composed of biotin, a polyethylene glycol (PEG) linker with eight ethylene glycol units, and a tetrazine group. The compound is known for its ability to label biomolecules, making it useful in various biochemical and biomedical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Me-Tet involves several steps, starting with the activation of biotin The biotin is then linked to a PEG chain through a series of coupling reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG8-Me-Tet undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The tetrazine group can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of biotin sulfoxide, while reduction may yield this compound hydride .
Scientific Research Applications
Biotin-PEG8-Me-Tet has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent in click chemistry and other bioconjugation techniques.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and analysis.
Medicine: Utilized in diagnostic assays and imaging techniques to track biomolecules in vivo.
Industry: Applied in the development of biosensors and other analytical devices .
Mechanism of Action
Biotin-PEG8-Me-Tet exerts its effects through the strong binding affinity of biotin to avidin or streptavidin. The PEG linker increases the solubility and reduces steric hindrance, allowing for efficient labeling of biomolecules. The tetrazine group enables bioorthogonal reactions, facilitating the specific labeling of target molecules without interfering with biological processes .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG8-amine: Similar structure but with an amine group instead of a tetrazine group.
Biotin-PEG4-Me-Tet: Shorter PEG linker with only four ethylene glycol units.
Biotin-PEG12-Me-Tet: Longer PEG linker with twelve ethylene glycol units .
Uniqueness
Biotin-PEG8-Me-Tet is unique due to its optimal PEG linker length, which provides a balance between solubility and steric hindrance. The tetrazine group allows for specific bioorthogonal reactions, making it highly versatile for various research applications .
Properties
Molecular Formula |
C39H62N8O11S |
---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1 |
InChI Key |
BXXSLZRASXXZIW-YSJNHPSYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
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